3-Ethyl-3-methylpentane-2,4-dione
Overview
Description
3-Ethyl-3-methylpentane-2,4-dione is an organic compound belonging to the class of diketones. It is characterized by the presence of two carbonyl groups (C=O) at the 2nd and 4th positions of the pentane chain, with ethyl and methyl groups attached to the 3rd carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pentane-2,4-dione with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The diketone can participate in substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted diketones or other functionalized compounds.
Scientific Research Applications
3-Ethyl-3-methylpentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylpentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can form enolate ions under basic conditions, which can then participate in nucleophilic addition or substitution reactions. The presence of two carbonyl groups allows for chelation with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentane-2,4-dione: Similar in structure but lacks the ethyl group at the 3rd position.
3-Ethylpentane-2,4-dione: Similar but lacks the methyl group at the 3rd position.
2,4-Pentanedione: The parent compound without any substituents at the 3rd position.
Uniqueness
3-Ethyl-3-methylpentane-2,4-dione is unique due to the presence of both ethyl and methyl groups at the 3rd position, which can influence its reactivity and physical properties. This structural feature allows for more diverse chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
3-ethyl-3-methylpentane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(4,6(2)9)7(3)10/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUFLRCQSSONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678977 | |
Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53315-94-9 | |
Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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